MFCD18323590
Description
This gap highlights a limitation in publicly accessible data for this specific identifier. However, based on standard practices for chemical characterization , such compounds are typically defined by their molecular structure, physicochemical properties (e.g., solubility, log P, molecular weight), and functional applications. For example, structurally analogous compounds in the evidence (e.g., CAS 1046861-20-4, MDL: MFCD13195646) are boronic acid derivatives with applications in Suzuki-Miyaura cross-coupling reactions . If MFCD18323590 follows similar trends, it may belong to a class of organoboron or heterocyclic compounds used in pharmaceutical or materials science research.
Properties
IUPAC Name |
4-(3-acetamidophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9(17)16-11-4-2-3-10(7-11)12-5-6-15-8-13(12)14(18)19/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDSCGWHDDDFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692619 | |
| Record name | 4-(3-Acetamidophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-35-6 | |
| Record name | 4-(3-Acetamidophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18323590 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.
Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and in the presence of catalysts to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity levels.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Preparation of Reactants: Large quantities of starting materials are prepared and stored under controlled conditions.
Automated Reaction Systems: The reactions are conducted in automated systems that maintain optimal conditions for maximum yield and efficiency.
High-Throughput Purification: Advanced purification techniques are employed to handle large volumes of the compound, ensuring consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
MFCD18323590 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often under the influence of catalysts or specific reagents.
Common Reagents and Conditions
The reactions involving this compound commonly use reagents such as:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: May produce alcohols or amines.
Substitution: Results in the formation of various substituted derivatives of this compound.
Scientific Research Applications
MFCD18323590 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which MFCD18323590 exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: The compound binds to particular proteins or enzymes, altering their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD18323590, we compare it with structurally or functionally related compounds from the evidence.
Table 1: Comparative Analysis of this compound and Similar Compounds
*Hypothetical data inferred from analogous compounds in the evidence.
Key Differences:
Functional Groups :
- CAS 1046861-20-4 contains a boronic acid group, making it reactive in cross-coupling reactions . In contrast, CAS 918538-05-3 is a dichlorinated triazine derivative, likely used in medicinal chemistry for its heterocyclic stability .
- If this compound is a boronic acid analog, its reactivity profile would differ significantly from halogenated or fluorinated compounds like CAS 1533-03-5, which are prized for their metabolic stability in drug design .
Physicochemical Properties :
- Log P values vary widely: CAS 1533-03-5 (Log P = 2.94) is more lipophilic than CAS 1046861-20-4 (Log P = 2.15), suggesting differences in membrane permeability and bioavailability .
- Solubility trends align with molecular polarity; boronic acids (e.g., CAS 1046861-20-4) exhibit moderate aqueous solubility (~0.24 mg/mL), whereas fluorinated compounds (e.g., CAS 1533-03-5) may have higher solubility due to polar functional groups .
Synthetic Accessibility :
- Boronic acids like CAS 1046861-20-4 require palladium-catalyzed reactions , while fluorinated compounds (CAS 1533-03-5) often involve multistep halogenation or trifluoromethylation . This compound’s synthesis (if similar) might involve specialized catalysts or green chemistry approaches, as seen in CAS 1761-61-1’s synthesis using recyclable ionic liquids .
Research Findings and Limitations
- Structural Similarity : Compounds with MDL numbers (e.g., MFCD13195646, MFCD11044885) often share backbone structures but differ in substituents, altering their reactivity and applications .
- For instance, minor structural changes (e.g., substituting Br with Cl) can drastically alter pharmacokinetics .
- Methodological Consistency : Comparative studies must standardize characterization techniques (e.g., HPLC purity ≥95%, NMR/LCMS validation) to ensure valid comparisons, as emphasized in analytical guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
